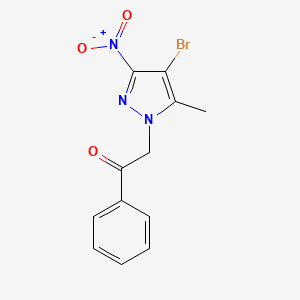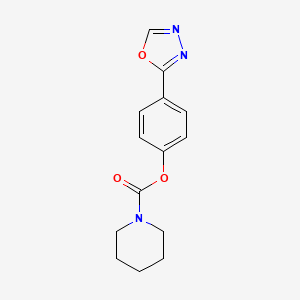
4-(1,3,4-Oxadiazol-2-yl)phenyl piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3,4-Oxadiazol-2-yl)phenyl piperidine-1-carboxylate is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-oxadiazole structure have been found to inhibit the epidermal growth factor receptor (egfr) enzyme . EGFR plays a critical role in governing the cell cycle, making it a promising target for the development of anticancer drugs .
Mode of Action
Similar 1,3,4-oxadiazole derivatives have shown a robust inhibitory effect against the egfr wild-type enzyme . This suggests that 4-(1,3,4-oxadiazol-2-yl)phenyl 1-piperidinecarboxylate may interact with its targets in a similar manner, leading to changes in the cell cycle.
Biochemical Pathways
Inhibition of the egfr enzyme can affect various downstream pathways, including the pi3k/akt and mapk pathways, which are involved in cell proliferation, survival, and differentiation .
Result of Action
Similar 1,3,4-oxadiazole derivatives have shown significant anticancer activity, with some compounds exhibiting superior potency compared to established anticancer drugs . This suggests that 4-(1,3,4-oxadiazol-2-yl)phenyl 1-piperidinecarboxylate may have similar effects.
Biochemical Analysis
Biochemical Properties
4-(1,3,4-oxadiazol-2-yl)phenyl 1-piperidinecarboxylate plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as the epidermal growth factor receptor (EGFR), which is crucial for cell cycle regulation . The compound’s interaction with EGFR involves binding to the enzyme’s active site, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways . Additionally, 4-(1,3,4-oxadiazol-2-yl)phenyl 1-piperidinecarboxylate has been observed to interact with other proteins involved in cell signaling and metabolism, further highlighting its versatility in biochemical research.
Cellular Effects
The effects of 4-(1,3,4-oxadiazol-2-yl)phenyl 1-piperidinecarboxylate on various cell types and cellular processes are profound. In cancer cell lines, such as prostate, lung, and liver cancer cells, the compound has demonstrated significant cytotoxicity, leading to cell cycle arrest and apoptosis . This is achieved through the inhibition of EGFR signaling, which disrupts cell proliferation and survival pathways. Furthermore, 4-(1,3,4-oxadiazol-2-yl)phenyl 1-piperidinecarboxylate has been shown to influence gene expression and cellular metabolism, resulting in altered metabolic flux and reduced cell viability.
Molecular Mechanism
At the molecular level, 4-(1,3,4-oxadiazol-2-yl)phenyl 1-piperidinecarboxylate exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit EGFR is attributed to its binding to the enzyme’s active site, which prevents the phosphorylation of tyrosine residues and subsequent activation of downstream signaling cascades . Additionally, 4-(1,3,4-oxadiazol-2-yl)phenyl 1-piperidinecarboxylate has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1,3,4-oxadiazol-2-yl)phenyl 1-piperidinecarboxylate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to 4-(1,3,4-oxadiazol-2-yl)phenyl 1-piperidinecarboxylate can lead to sustained inhibition of cellular functions, including cell proliferation and metabolism, in both in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of 4-(1,3,4-oxadiazol-2-yl)phenyl 1-piperidinecarboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit EGFR activity and reduce tumor growth without causing significant toxicity . At higher doses, 4-(1,3,4-oxadiazol-2-yl)phenyl 1-piperidinecarboxylate may induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
4-(1,3,4-oxadiazol-2-yl)phenyl 1-piperidinecarboxylate is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound has been shown to affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle . This results in altered levels of metabolites and reduced energy production, which can impact cell viability and function.
Transport and Distribution
Within cells and tissues, 4-(1,3,4-oxadiazol-2-yl)phenyl 1-piperidinecarboxylate is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its affinity for these transporters, which can affect its bioavailability and efficacy . Additionally, the compound’s distribution within tissues may be influenced by factors such as tissue permeability and blood flow.
Subcellular Localization
The subcellular localization of 4-(1,3,4-oxadiazol-2-yl)phenyl 1-piperidinecarboxylate is critical for its activity and function. The compound has been observed to localize to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals may direct the compound to these compartments, influencing its efficacy and mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,4-Oxadiazol-2-yl)phenyl piperidine-1-carboxylate typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of a hydrazide with an ester or acid chloride under acidic or basic conditions to form the oxadiazole ring . For instance, the reaction of piperidine-1-carboxylic acid hydrazide with 2-phenyl-1,3,4-oxadiazole-5-carboxylic acid under reflux conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve high-throughput screening and optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(1,3,4-Oxadiazol-2-yl)phenyl piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(1,3,4-Oxadiazol-2-yl)phenyl piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antitubercular agent, showing promising potency against drug-resistant strains of Mycobacterium tuberculosis.
Biology: The compound has been explored for its antimicrobial and antifungal properties.
Industry: It can be used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidin-1-yl(1-(5-phenyl-1,3,4-oxadiazol-2-yl)-piperidin-4-yl)methanone: Another oxadiazole derivative with antitubercular activity.
1,2,4-Oxadiazole Derivatives: These compounds also exhibit a range of biological activities, including anticancer, antiviral, and antibacterial properties.
Uniqueness
4-(1,3,4-Oxadiazol-2-yl)phenyl piperidine-1-carboxylate is unique due to its specific structural features that confer high potency and selectivity towards certain biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
[4-(1,3,4-oxadiazol-2-yl)phenyl] piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-14(17-8-2-1-3-9-17)20-12-6-4-11(5-7-12)13-16-15-10-19-13/h4-7,10H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJDDOSKWUAGPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2=CC=C(C=C2)C3=NN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5522255.png)
![3-[3-(4-ethylpiperazin-1-yl)propyl]-8-(1H-pyrazol-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5522261.png)
![4-((E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5522266.png)
![(3aS*,10aS*)-2-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5522272.png)
![N-((3S*,4R*)-1-{5-[(methylthio)methyl]-2-furoyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5522274.png)
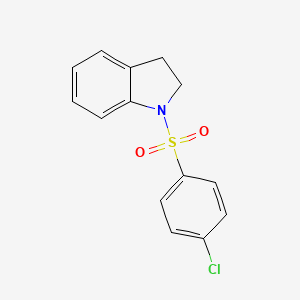
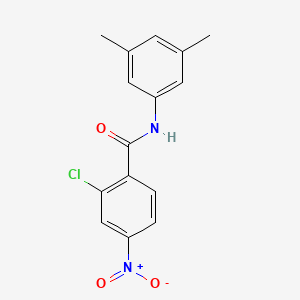
![N-{(E)-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5522310.png)
![ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522321.png)
![2-[(E)-(5-bromothiophen-2-yl)methylideneamino]isoindole-1,3-dione](/img/structure/B5522337.png)
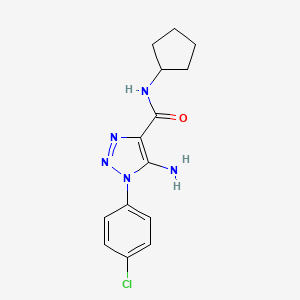
![2-(2,3-dihydro-1H-inden-1-yl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5522353.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522356.png)
